1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine
Overview
Description
The compound "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" is a chemical entity that has not been explicitly described in the provided papers. However, related compounds with bromo, fluoro, and pyrrolidine moieties have been synthesized and studied for various applications, including as intermediates for biologically active compounds and organocatalysts for chemical reactions .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, the synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine involves a deoxyfluorination step to install the C-F bond . Another example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which includes steps such as nitration, chlorination, N-alkylation, reduction, and condensation . These methods highlight the complexity and the careful control required in the synthesis of halogenated pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of halogenated pyrrolidine derivatives is often confirmed using techniques such as NMR spectroscopy and mass spectrometry. For example, the structure of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was confirmed by 1H NMR and MS spectrum . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of halogenated pyrrolidine derivatives can be quite diverse. For instance, the presence of a bromo and fluoro substituent on the aromatic ring can influence the reactivity in Suzuki coupling reactions, as seen in the synthesis of 5-(4-fluorophenyl)-3-(chloromethyl)pyridine . The pyrrolidine moiety itself can participate in various reactions, potentially acting as a catalyst or a nucleophile in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrrolidine derivatives are influenced by the presence of halogen atoms and the pyrrolidine ring. These compounds often exhibit specific melting points, solubility characteristics, and crystalline structures, as seen in the crystal structure analysis of 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine . The halogen atoms can also affect the boiling points, densities, and refractive indices of these compounds.
Scientific Research Applications
Synthetic Intermediate for Biologically Active Compounds
The compound "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" serves as an important synthetic intermediate in the preparation of biologically active molecules. Specifically, it has been utilized in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound that plays a critical role in the development of various biologically active compounds. The synthesis involves a multistep process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, undergoing reactions such as nitration, chlorination, N-alkylation, reduction, and condensation. This pathway highlights the utility of "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" in complex organic syntheses leading to potential pharmacological agents (Wang et al., 2016).
Structural Foundation in Medicinal Chemistry
In medicinal chemistry, the structural motif of "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" is foundational for the design and synthesis of novel compounds with potential therapeutic benefits. For instance, compounds featuring similar structural frameworks have been synthesized and evaluated for their biological activities, including antimicrobial properties and as inhibitors targeting specific enzymes or receptors pivotal to disease pathways. This includes the development of spiro compounds and derivatives aiming at novel therapeutic targets. Such research underscores the broader implications of "1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine" in drug discovery and development processes, serving as a cornerstone for the synthesis of compounds with enhanced biological activity and specificity (Sharma et al., 2013).
Future Directions
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLITRNXVHIMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640975 | |
Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine | |
CAS RN |
882689-88-5 | |
Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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